molecular formula C15H16N4O2S B2777943 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2415621-50-8

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2777943
CAS No.: 2415621-50-8
M. Wt: 316.38
InChI Key: ZMQXHZQITUDXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of pyrazole, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole, furan, and thiophene derivatives. These components are then linked through a series of reactions, including alkylation, condensation, and cyclization, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol

Uniqueness

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is unique due to its combination of pyrazole, furan, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-13(6-7-18-19)14-5-4-11(21-14)9-16-15(20)17-10-12-3-2-8-22-12/h2-8H,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXHZQITUDXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.